molecular formula C17H13Cl2NO3S B2598306 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate CAS No. 2361822-35-5

5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2598306
CAS No.: 2361822-35-5
M. Wt: 382.26
InChI Key: QQYUASOWOOINPV-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate ester group, where nucleophiles can replace the sulfonate moiety.

    Oxidation and Reduction: The quinoline ring can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and quinoline derivative.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols, can react with the sulfonate ester group.

    Oxidizing Agents: Like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the quinoline ring.

    Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the quinoline ring.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.

    Hydrolysis Products: 5-Chloroquinolin-8-ol and 4-chloro-2,5-dimethylbenzenesulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. The sulfonate ester group can enhance the solubility and bioavailability of the compound, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique structural features can impart desirable properties to these products, such as stability and colorfastness.

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate involves its interaction with biological targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonate ester group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    5-Chloroquinolin-8-yl 2-chlorobenzene-1-sulfonate: Similar structure but with a different substitution pattern on the benzene ring.

    5-Chloroquinolin-8-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a chlorine atom on the benzene ring.

Uniqueness

5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of both chlorine and methyl groups on the benzene ring, which can influence its reactivity and biological activity. This combination of substituents can enhance its pharmacological properties and make it a more effective compound in various applications.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-chloro-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-10-9-16(11(2)8-14(10)19)24(21,22)23-15-6-5-13(18)12-4-3-7-20-17(12)15/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYUASOWOOINPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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